molecular formula C20H12BrN3O4 B4553859 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B4553859
M. Wt: 438.2 g/mol
InChI Key: QOTMJEYXWYTONP-UHFFFAOYSA-N
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Description

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H12BrN3O4 and its molecular weight is 438.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide is 437.00112 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study by Anuradha et al. (2014) detailed the synthesis and spectroscopic characterization of a structurally similar compound, focusing on crystal structure analysis through single crystal X-ray diffraction, revealing intricate hydrogen bonding and π…π stacking interactions, indicative of potential applications in material science and molecular engineering (Anuradha et al., 2014).

Anticancer Activity

  • Research by Maiore et al. (2012) on gold(III) complexes with 2-substituted pyridines investigated their antiproliferative properties against human ovarian carcinoma cell lines, demonstrating the potential of related structures for overcoming cisplatin resistance, suggesting avenues for developing new anticancer agents (Maiore et al., 2012).

Anti-Inflammatory and Antipsychotic Potentials

  • Norman et al. (1996) explored heterocyclic carboxamides as potential antipsychotic agents, demonstrating the ability of certain derivatives to exhibit potent in vivo activities, hinting at the therapeutic potential of structurally related compounds in psychiatry (Norman et al., 1996).

Enzyme Inhibition

  • Borzilleri et al. (2006) discovered and evaluated N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541) as a selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing the compound's efficacy in inhibiting angiogenesis, a key process in cancer progression and other diseases (Borzilleri et al., 2006).

Antibacterial and Antioxidant Activities

  • Palkar et al. (2017) conducted design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones, identifying compounds with promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting the utility of similar structures in addressing bacterial resistance (Palkar et al., 2017).

Properties

IUPAC Name

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN3O4/c21-13-5-12(8-22-9-13)20-24-15-7-14(2-4-16(15)28-20)23-19(25)11-1-3-17-18(6-11)27-10-26-17/h1-9H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTMJEYXWYTONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CN=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
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N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
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N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
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N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
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N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 6
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N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide

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